N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O3S/c1-2-3-6-20-9-11-21(12-10-20)27-24(31)19-34-25-22-7-4-5-8-23(22)30(26(32)28-25)14-13-29-15-17-33-18-16-29/h9-12H,2-8,13-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBLIGUAKBQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Morpholine Moiety: This step involves the alkylation of the quinazolinone core with 2-chloroethylmorpholine under basic conditions.
Attachment of the Butylphenyl Group: This can be done via a nucleophilic substitution reaction using 4-butylphenyl halides.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, such as reducing the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes, receptors, or ion channels, modulating their activity. The morpholine moiety might enhance its binding affinity or selectivity, while the butylphenyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to quinazolinone and thioacetamide derivatives reported in the literature, focusing on core structure, substituents, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Core Structure Flexibility: The target’s hexahydroquinazolinone core is partially saturated, increasing conformational flexibility compared to the planar dihydroquinazolinone () or aromatic quinazolinone (). This flexibility may enhance binding to less-rigid biological targets . In contrast, 1,2,4-triazoles () exhibit tautomerism, stabilizing the thione form via intramolecular hydrogen bonding .
The 4-butylphenyl side chain in the target increases lipophilicity relative to smaller aryl groups (e.g., tolyl or ethylphenyl in ), which may influence membrane permeability .
Synthetic Routes: The target likely employs S-alkylation (similar to ’s triazole synthesis) to attach the thioacetamide moiety. highlights the use of α-halogenated ketones in basic media for such reactions . In contrast, ’s compounds are synthesized via nucleophilic substitution of 2-chloroacetamide with amines, yielding thioacetamide-linked quinazolinones .
’s 2-(ethylamino)-N-(quinazolin-3-yl)acetamide showed enhanced anti-inflammatory activity over Diclofenac, suggesting that the target’s morpholinoethyl group could similarly modulate activity .
Research Findings and Implications
- Structural Stability: The hexahydroquinazolinone core’s saturation may reduce aromatic stacking interactions but improve metabolic stability compared to aromatic analogs .
- Solubility vs.
- Synthetic Feasibility: The target’s synthesis likely parallels ’s S-alkylation methods, though scalability may depend on the availability of morpholinoethyl precursors .
Biological Activity
N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, with the CAS number 898450-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 470.63 g/mol
- CAS Number : 898450-99-2
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 470.63 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access and alter metabolic pathways.
- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways that regulate cellular responses.
- Pathway Modulation : The compound might modulate critical cellular pathways by interacting with proteins or nucleic acids involved in disease processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-cancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : There is potential for neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds with structural similarities to this compound:
-
Inhibition Studies :
- A study on related compounds showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment .
- The presence of specific substituents on the phenyl ring influenced the inhibitory activity against these enzymes significantly.
- Cytotoxicity Assays :
- Molecular Docking Studies :
Summary of Findings
The biological activity of this compound is supported by various studies indicating its potential as a multi-targeted therapeutic agent. Its ability to inhibit specific enzymes and modulate cellular pathways positions it as a promising candidate for further investigation in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
